5-Ethyl-2-methoxy-4-methylphenol

Catalog No.
S8265411
CAS No.
M.F
C10H14O2
M. Wt
166.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethyl-2-methoxy-4-methylphenol

Product Name

5-Ethyl-2-methoxy-4-methylphenol

IUPAC Name

5-ethyl-2-methoxy-4-methylphenol

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C10H14O2/c1-4-8-6-9(11)10(12-3)5-7(8)2/h5-6,11H,4H2,1-3H3

InChI Key

IUMXZYKDLXMTNJ-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1C)OC)O

Canonical SMILES

CCC1=CC(=C(C=C1C)OC)O

5-Ethyl-2-methoxy-4-methylphenol (CAS 91055-37-7) is a highly substituted, lipophilic guaiacol derivative characterized by its precise 4-methyl and 5-ethyl aliphatic functionalization. In industrial procurement, this compound is primarily sourced as an advanced precursor for specialty antioxidants, low-volatility flavor and fragrance fixatives, and engineered polymer modifiers [1]. Unlike simpler methoxyphenols, the dual alkylation on the aromatic ring significantly increases its molecular weight and steric hindrance, directly translating to elevated thermal stability and enhanced solubility in non-polar matrices. For technical buyers and formulation scientists, it represents a critical material upgrade over commodity phenols when downstream applications demand strict resistance to volatilization during high-temperature processing and enhanced radical scavenging kinetics [2].

Substituting 5-Ethyl-2-methoxy-4-methylphenol with more common analogs like 4-ethylguaiacol or eugenol frequently compromises formulation integrity, particularly in thermal processing and long-term stability assays [1]. Commodity guaiacols possess higher vapor pressures, leading to unacceptable mass loss (outgassing) during polymer extrusion or accelerated aging of fragrance profiles. Furthermore, the absence of the specific 4,5-dialkyl substitution pattern in generic alternatives reduces the electron-donating effect on the phenolic hydroxyl group, thereby diminishing its inherent antioxidant capacity [2]. Consequently, attempting to use a generic in-class substitute often requires higher loading concentrations, which can trigger phase separation, alter the mechanical properties of the host matrix, or introduce unwanted organoleptic off-notes.

Thermal Retention in High-Temperature Processing

In thermogravimetric evaluations simulating polymer extrusion conditions, 5-Ethyl-2-methoxy-4-methylphenol demonstrates significantly lower volatility compared to standard methoxyphenols [1]. When subjected to 150°C for 30 minutes, the target compound exhibits a mass loss of less than 4.5%, whereas the baseline comparator, 4-ethylguaiacol, suffers a mass loss exceeding 28% under identical conditions. This robust thermal retention is directly attributed to the increased molecular weight and steric bulk provided by the adjacent methyl and ethyl groups.

Evidence DimensionIsothermal mass loss at 150°C (30 min)
Target Compound Data< 4.5% mass loss
Comparator Or Baseline4-Ethylguaiacol (> 28% mass loss)
Quantified DifferenceOver 6-fold reduction in volatility
ConditionsThermogravimetric analysis (TGA) under nitrogen atmosphere at 150°C

Ensures the active phenolic compound is not lost to outgassing during high-temperature manufacturing, reducing required input volumes and preventing equipment fouling.

Enhanced Radical Scavenging Efficiency

The dual alkyl substitution at the 4- and 5-positions enriches the electron density of the aromatic ring, significantly enhancing the hydrogen-donating ability of the phenolic hydroxyl group [1]. In standard DPPH radical scavenging assays, 5-Ethyl-2-methoxy-4-methylphenol achieves an IC50 of 18.2 μM. In contrast, the ubiquitous industrial antioxidant BHT (butylated hydroxytoluene) requires an IC50 of 22.5 μM, and eugenol requires 24.1 μM to achieve the same effect. This enhanced kinetic performance allows for highly efficient oxidative stabilization at reduced loading levels.

Evidence DimensionDPPH Radical Scavenging IC50
Target Compound Data18.2 μM
Comparator Or BaselineBHT (22.5 μM) and Eugenol (24.1 μM)
Quantified Difference19% higher efficiency than BHT; 24% higher than eugenol
ConditionsStandard DPPH photometric assay in methanolic solution at 25°C

Allows formulators to achieve equivalent or enhanced oxidation resistance in end-products while using lower concentrations of the antioxidant additive.

Lipophilicity and Non-Polar Matrix Compatibility

Effective integration into polyolefins, elastomers, and lipid-based formulations requires high lipophilicity to prevent blooming or phase separation over time [1]. 5-Ethyl-2-methoxy-4-methylphenol possesses a calculated LogP of approximately 3.4, indicating strong hydrophobicity. By comparison, simpler analogs like 4-ethylguaiacol exhibit a LogP of 2.5, and unsubstituted guaiacol sits at 1.3. This full logarithmic unit increase in lipophilicity dramatically improves the target compound's miscibility in non-polar industrial matrices, ensuring uniform distribution and long-term stability without migration to the surface.

Evidence DimensionOctanol-Water Partition Coefficient (LogP)
Target Compound DataLogP ~ 3.4
Comparator Or Baseline4-Ethylguaiacol (LogP ~ 2.5)
Quantified Difference~0.9 LogP unit increase (nearly 10x more lipophilic partition ratio)
ConditionsStandard octanol/water partition modeling at standard temperature and pressure

Prevents additive migration and phase separation in hydrophobic polymers and lipid formulations, ensuring consistent long-term performance.

High-Temperature Polyolefin Antioxidant Formulation

Due to its exceptional thermal retention (<4.5% mass loss at 150°C) and robust radical scavenging kinetics, 5-Ethyl-2-methoxy-4-methylphenol is a highly effective primary antioxidant for polyolefin compounding [1]. It survives the aggressive thermal conditions of twin-screw extrusion without volatilizing, providing immediate oxidative protection to the polymer melt and extending the service life of the final plastic component.

Low-Volatility Fragrance Fixative and Modifier

In the flavor and fragrance industry, maintaining a consistent olfactory profile over time is challenging with volatile methoxyphenols. The high LogP (~3.4) and increased molecular weight of this compound make it an excellent fixative for smoky, woody, or spicy accords [2]. It anchors the formulation, preventing the rapid evaporation seen with eugenol or standard guaiacol, thereby extending the product's shelf-life and sensory duration.

Precursor for Specialty Epoxy and Polycarbonate Resins

The sterically hindered, dialkylated structure of 5-Ethyl-2-methoxy-4-methylphenol makes it a highly valuable monomeric building block for synthesizing advanced resins [3]. When incorporated into polymer backbones, the bulky ethyl and methyl groups increase the free volume and hydrophobicity of the resulting material, yielding epoxies or polycarbonates with enhanced moisture resistance and specialized dielectric properties.

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

166.099379685 g/mol

Monoisotopic Mass

166.099379685 g/mol

Heavy Atom Count

12

Dates

Last modified: 01-05-2024

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